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molecular formula C5H5F2NO2 B8322234 3,3-Difluoro piperidine-2,6-dione

3,3-Difluoro piperidine-2,6-dione

Cat. No. B8322234
M. Wt: 149.10 g/mol
InChI Key: SYKFYVQJATUXRP-UHFFFAOYSA-N
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Patent
US08470836B2

Procedure details

4-carbamoyl-4,4-difluoro butyric acid ethyl ester (18 g) synthesized in Section (2) was dissolved in ethanol (100 mL) and a 1.0 N sodium ethoxide ethanol solution (105 mL) was slowly added thereto. After stirring for 3 hours at room temperature, the mixture was adjusted to a pH of 3 to 4 by addition of 3.0 N hydrochloric acid in dioxane, and the resulting NaCl was removed by filtration. The highly viscous oil was slurried with diethyl ether (100 mL). The resulting white solid was filtered and dried to give 11.4 g of the title compound.
Name
4-carbamoyl-4,4-difluoro butyric acid ethyl ester
Quantity
18 g
Type
reactant
Reaction Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium ethoxide ethanol
Quantity
105 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][CH2:6][C:7]([C:10](=[O:12])[NH2:11])([F:9])[F:8])C.C(O)C.[O-]CC.[Na+].Cl>C(O)C.O1CCOCC1>[F:8][C:7]1([F:9])[CH2:6][CH2:5][C:4](=[O:3])[NH:11][C:10]1=[O:12] |f:1.2.3|

Inputs

Step One
Name
4-carbamoyl-4,4-difluoro butyric acid ethyl ester
Quantity
18 g
Type
reactant
Smiles
C(C)OC(CCC(F)(F)C(N)=O)=O
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCC(F)(F)C(N)=O)=O
Step Two
Name
sodium ethoxide ethanol
Quantity
105 mL
Type
reactant
Smiles
C(C)O.[O-]CC.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting NaCl was removed by filtration
FILTRATION
Type
FILTRATION
Details
The resulting white solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1(C(NC(CC1)=O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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